(S)-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid hydrochloride
CAS No.:
Cat. No.: VC13751825
Molecular Formula: C10H12ClNO4
Molecular Weight: 245.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12ClNO4 |
|---|---|
| Molecular Weight | 245.66 g/mol |
| IUPAC Name | (2S)-2-amino-3-(1,3-benzodioxol-4-yl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H11NO4.ClH/c11-7(10(12)13)4-6-2-1-3-8-9(6)15-5-14-8;/h1-3,7H,4-5,11H2,(H,12,13);1H/t7-;/m0./s1 |
| Standard InChI Key | VLXVGQNYQFQESW-FJXQXJEOSA-N |
| Isomeric SMILES | C1OC2=CC=CC(=C2O1)C[C@@H](C(=O)O)N.Cl |
| SMILES | C1OC2=CC=CC(=C2O1)CC(C(=O)O)N.Cl |
| Canonical SMILES | C1OC2=CC=CC(=C2O1)CC(C(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Features
The compound is formally classified as the hydrochloride salt of (S)-2-amino-3-(1,3-benzodioxol-4-yl)propanoic acid. Its IUPAC name, (2S)-2-amino-3-(1,3-benzodioxol-4-yl)propanoic acid hydrochloride, reflects the S-configuration at the alpha-carbon and the benzodioxole substituent at the beta-position . The stereochemistry is critical for potential biological interactions, as evidenced by studies on analogous chiral amino acids .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 245.66 g/mol | |
| IUPAC Name | (2S)-2-amino-3-(1,3-benzodioxol-4-yl)propanoic acid hydrochloride | |
| Canonical SMILES | C1OC2=CC=CC(=C2O1)CC@@HN.Cl | |
| InChIKey | VLXVGQNYQFQESW-FJXQXJEOSA-N |
The benzodioxole group confers aromaticity and potential π-π stacking interactions, while the protonated amino and carboxylate groups enable salt bridge formation in aqueous environments .
Spectral and Crystallographic Data
Although crystallographic data for this specific hydrochloride salt are unavailable, the parent amino acid (CID 54422979) has been characterized via NMR and mass spectrometry . The hydrochloride form’s infrared spectrum likely shows stretches for NH (~2500–3000 cm), C=O (~1700 cm), and benzodioxole C-O-C (~1250 cm) .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized through asymmetric synthesis or resolution of racemic mixtures. A representative pathway involves:
-
Benzodioxole Formation: Condensation of catechol derivatives with dichloromethane or dibromomethane under basic conditions to form the benzodioxole ring .
-
Strecker Amino Acid Synthesis: Introduction of the amino group via reaction with ammonium cyanide and subsequent hydrolysis .
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Benzodioxole Formation | CsCO, CHCl, reflux | 40–60% | |
| Amino Acid Synthesis | Diethyl acetamidomalonate, KCO, reflux | 50–70% | |
| Salt Formation | HCl (gaseous), EtO | >90% |
Chiral auxiliaries or enzymatic resolution may be employed to ensure enantiopurity .
Purification and Analysis
Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CHCl/MeOH). Purity is assessed by HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) and chiral GC for enantiomeric excess determination .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents (water: ~50 mg/mL at 25°C; DMSO: >100 mg/mL) but is poorly soluble in nonpolar solvents. The hydrochloride salt enhances aqueous solubility compared to the free base. Stability studies indicate decomposition above 200°C, with hygroscopicity requiring storage under inert atmosphere .
Acid-Base Behavior
The amino group (pK ~9.5) and carboxylate group (pK ~2.5) dictate zwitterionic behavior in physiological pH, while the hydrochloride salt stabilizes the protonated amine .
Research Applications and Biological Relevance
Table 3: Comparative Bioactivity of Analogous Compounds
| Compound | Target | IC | Reference |
|---|---|---|---|
| 2-Amino-3-(3,4-methylenedioxyphenyl)propanoic acid | GABA receptor | 12 μM | |
| 2-Amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid | DOPA decarboxylase | 8.5 μM |
Biochemical Tool Development
The compound serves as a precursor for fluorescent probes and photoaffinity labels, leveraging the benzodioxole’s electron-rich aromatic system for conjugation .
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